Cas no 93884-11-8 (Ethyl 3-[(Methylsulfonyl)amino]benzoate)

Ethyl 3-[(Methylsulfonyl)amino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a methylsulfonylamino group at the meta position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methylsulfonylamino moiety enhances electrophilic character, facilitating further functionalization, while the ethyl ester group offers versatility in hydrolysis or transesterification reactions. Its well-defined purity and stability under standard conditions ensure consistent performance in multi-step synthetic routes. The compound is particularly useful in the development of sulfonamide-based bioactive molecules, where precise control over substitution patterns is critical. Suitable for research and industrial applications requiring high-precision intermediates.
Ethyl 3-[(Methylsulfonyl)amino]benzoate structure
93884-11-8 structure
Product Name:Ethyl 3-[(Methylsulfonyl)amino]benzoate
CAS No:93884-11-8
MF:C10H13NO4S
MW:243.27952170372
CID:1072544
PubChem ID:670300
Update Time:2025-05-19

Ethyl 3-[(Methylsulfonyl)amino]benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-[(Methylsulfonyl)amino]benzoate
    • ethyl 3-methanesulphonamido benzoate
    • ethyl 3-(methanesulfonamido)benzoate
    • WQODBAJDFZPKSG-UHFFFAOYSA-N
    • AB00111736-01
    • CS-0316829
    • TS-00734
    • ethyl 3-methanesulfonamidobenzoate
    • AN-652/42062641
    • AKOS000479923
    • Ethyl3-(methylsulfonamido)benzoate
    • DTXSID10349992
    • 93884-11-8
    • Ethyl 3-(methylsulfonamido)benzoate
    • Oprea1_542985
    • SCHEMBL3560486
    • STK043467
    • MDL: MFCD02861886
    • Inchi: 1S/C10H13NO4S/c1-3-15-10(12)8-5-4-6-9(7-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3
    • InChI Key: WQODBAJDFZPKSG-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=CC=C(C(=O)OCC)C=1)(=O)=O

Computed Properties

  • Exact Mass: 243.05652907g/mol
  • Monoisotopic Mass: 243.05652907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 80.8Ų

Ethyl 3-[(Methylsulfonyl)amino]benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on Ethyl 3-[(Methylsulfonyl)amino]benzoate

Ethyl 3-[(Methylsulfonyl)amino]benzoate (CAS No. 93884-11-8): A Comprehensive Overview in Modern Chemical Research

Ethyl 3-[(Methylsulfonyl)amino]benzoate, with the CAS number 93884-11-8, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its Ethyl 3-[(Methylsulfonyl)amino]benzoate structure, has garnered attention due to its potential applications in various scientific domains. The presence of the methylsulfonyl amino group and the benzoate moiety makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The compound's unique structural features have positioned it as a subject of extensive investigation in medicinal chemistry. Researchers have been exploring its pharmacological properties, particularly in the context of developing novel therapeutic agents. The benzoate group is well-known for its role in enhancing the bioavailability and metabolic stability of drugs, while the methylsulfonyl amino moiety introduces a polar region that can interact with biological targets. This combination makes Ethyl 3-[(Methylsulfonyl)amino]benzoate a promising candidate for further development.

Recent studies have highlighted the compound's potential in the synthesis of molecules with anti-inflammatory and analgesic properties. The methylsulfonyl group is particularly noteworthy, as it is commonly found in compounds that exhibit significant biological activity. For instance, sulfonylaminated benzoates have been reported to interact with enzymes and receptors involved in pain signaling pathways. This has led to investigations into their use as lead compounds for new pain management therapies.

In addition to its pharmacological relevance, Ethyl 3-[(Methylsulfonyl)amino]benzoate has been studied for its role in material science. The compound's ability to form stable complexes with other molecules makes it useful in the development of functional materials. These complexes can be employed in various applications, including sensors and catalysts. The benzoate group's aromatic nature allows for strong π-stacking interactions, which are crucial for designing materials with specific electronic properties.

The synthesis of Ethyl 3-[(Methylsulfonyl)amino]benzoate involves multi-step organic reactions, typically starting from commercially available precursors. The introduction of the methylsulfonyl amino group requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve this goal. These methods not only improve efficiency but also minimize byproduct formation, making the process more environmentally friendly.

The compound's stability under various conditions has also been a focus of research. Studies have shown that Ethyl 3-[(Methylsulfonyl)amino]benzoate maintains its structural integrity under moderate temperatures and pH conditions, making it suitable for long-term storage and transport. This stability is crucial for pharmaceutical applications, where maintaining the integrity of active ingredients is paramount.

From a computational chemistry perspective, Ethyl 3-[(Methylsulfonyl)amino]benzoate has been subjected to detailed molecular modeling studies. These studies aim to understand its interactions with biological targets at a molecular level. By using computational methods, researchers can predict how the compound will bind to receptors or enzymes, providing insights into its potential biological activity. This approach has accelerated the drug discovery process by allowing virtual screening of thousands of compounds before experimental synthesis.

The environmental impact of Ethyl 3-[(Methylsulfonyl)amino]benzoate has also been considered in recent research. Efforts have been made to develop synthetic routes that minimize waste and hazardous byproducts. Green chemistry principles have been applied, resulting in more sustainable production methods. These advancements are essential for ensuring that chemical research remains environmentally responsible while continuing to drive innovation.

In conclusion, Ethyl 3-[(Methylsulfonyl)amino]benzoate (CAS No. 93884-11-8) is a multifaceted compound with significant potential in pharmaceutical and material science applications. Its unique structural features make it a valuable intermediate in synthetic chemistry, while its biological activity positions it as a promising candidate for drug development. Ongoing research continues to uncover new aspects of this compound's properties and applications, ensuring its continued relevance in modern chemical research.

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